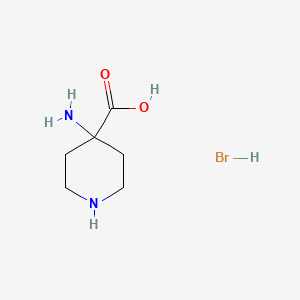

4-Aminopiperidine-4-carboxylic acid hydrobromide

Descripción general

Descripción

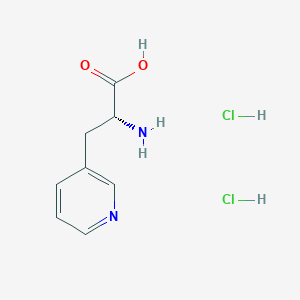

4-Aminopiperidine-4-carboxylic acid hydrobromide is a derivative of 4-aminopiperidine, which is a cyclic α,α-disubstituted α-amino acid. The presence of both an amino group and a carboxylic acid group in the molecule allows it to participate in a variety of chemical reactions and makes it a valuable building block in the synthesis of more complex molecules, such as peptides and metallopeptides .

Synthesis Analysis

The synthesis of derivatives of 4-aminopiperidine, such as trans-4-aminopiperidine-3-carboxylic acid (APiC), has been reported with routes that allow for the production of either enantiomer. These intermediates can be purified by crystallization, which facilitates large-scale preparation . Another synthetic strategy for cyclic α,α-disubstituted α-amino acids, specifically 1-substituted 4-aminopiperidine-4-carboxylic acids, involves reductive amination followed by Curtius rearrangement. This method is versatile, allowing for the introduction of bulky substituents and optically active pendent chiral substituents .

Molecular Structure Analysis

The molecular structure of 4-aminopiperidine derivatives is such that they can be incorporated into peptides to form helical structures. For instance, APiC residues can be included in a 14-helix conformation, which is defined by specific hydrogen bonds . Additionally, the novel bipyridyl amino acid derivative, 4'-aminomethyl-2,2'-bipyridyl-4-carboxylic acid (Abc), demonstrates how the insertion of a bipyridyl group into the peptide main chain can impose conformational constraints and influence the secondary structure of the peptide .

Chemical Reactions Analysis

The chemical reactivity of 4-aminopiperidine derivatives is highlighted by their ability to form co-crystals with substituted salicylic acids, where proton transfer occurs from the carboxyl group to the nitrogen of the base, forming diverse supramolecular synthons . Moreover, the synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a paramagnetic monomer, illustrates the potential for 4-aminopiperidine derivatives to be used in spin labeling, which is a technique used in studying molecular structures and dynamics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminopiperidine derivatives are influenced by their molecular structure. The presence of both amino and carboxylic acid functional groups allows for the formation of salts and co-crystals with other compounds, which can lead to a variety of solid forms, including hydrates and solvates. These properties are crucial for the application of these compounds in crystal engineering and the design of materials with specific supramolecular architectures .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

4-Aminopiperidine-4-carboxylic acid hydrobromide has been utilized in the synthesis of pharmaceutical compounds. For instance, it was used in a two-step sequence involving the Ugi four-component reaction for preparing derivatives of 4-aminopiperidine-4-carboxylic acid. This method led to the successful synthesis of drugs like carfentanil and remifentanil, offering improved synthesis times and yields compared to previous methods (Malaquin et al., 2010).

Protein Binding Studies

The compound has been incorporated into peptides for exploring protein binding interactions. Specifically, a study placed a 4-aminopiperidine-4-carboxylic acid residue in a peptide to form a platform for acylation with various groups. This approach aimed to identify potential binding interactions with protein features, demonstrating its utility in protein-related research (Kang et al., 2007).

Development of Beta-Amino Acids

Research on this compound has contributed to the development of new beta-amino acids. An example is the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC), which has shown potential for large-scale preparation. This synthesis can produce either enantiomer of the compound, showcasing its versatility in chemical synthesis (Schinnerl et al., 2003).

Peptide Synthesis

The compound has been used in the solid-phase synthesis of peptides. It was incorporated into peptide sequences using Fmoc chemistry, demonstrating effectiveness in internal positions of peptide chains. This application highlights its role in the advancement of peptide chemistry and its potential in various biochemical studies (Martin et al., 2001).

pH-Sensitive Conformational Studies

Derivatives of this compound have been explored as potential pH-sensitive conformational switches. These compounds can undergo conformational changes in response to variations in pH, as demonstrated in a study with trans-3-hydroxy-4-morpholinopiperidine. Such properties make them useful for understanding molecular interactions influenced by pH changes (Samoshin et al., 2013).

Development of Antioxidants

The compound has also been utilized in the synthesis of antioxidants. For example, a study involved its reaction with 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) to create spin-labeled amides. These synthesized compounds showed promise for biomedical applications, including magnetic resonance imaging (MRI) (Yushkova et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 4-Aminopiperidine-4-carboxylic acid hydrobromide is microbial membranes . This compound is used in the modification of antimicrobial peptides (AMPs), which are promising next-generation therapeutics to combat infectious diseases, particularly multidrug-resistant bacteria .

Mode of Action

This compound interacts with its targets by inducing lysis in microbial membranes . This compound is incorporated into AMPs to modulate their secondary structure . The introduction of this compound residues enhances the helical structure stability and water solubility of these peptides .

Biochemical Pathways

The action of this compound affects the pathway of microbial growth inhibition. By inducing lysis in microbial membranes, this compound effectively inhibits microbial growth, making microbes less susceptible to the development of resistance .

Pharmacokinetics

It is known that this compound enhances the resistance of amps to digestive enzymes , which could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The introduction of this compound residues into AMPs preserves their helical structure and antimicrobial activity . This results in potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the susceptibility of AMPs to digestive enzymes can hinder their potential as antimicrobial agents . The introduction of this compound residues into these peptides enhances their resistance to these enzymes .

Análisis Bioquímico

Biochemical Properties

4-Aminopiperidine-4-carboxylic acid hydrobromide plays a significant role in biochemical reactions due to its cationic properties and ability to stabilize helical structures. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to replace lysine residues in antimicrobial peptides, enhancing their resistance to digestive enzymes while preserving their helical structure and antimicrobial activity . This interaction is crucial for maintaining the stability and functionality of these peptides in biological environments.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into cell-penetrating peptides enhances their ability to penetrate cell membranes and deliver therapeutic agents . This compound’s impact on gene expression and cellular metabolism is linked to its role in stabilizing helical structures, which are essential for the proper functioning of many proteins and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity and stability over time, making it suitable for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance the stability and activity of peptides without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its incorporation into peptides and other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues. Understanding these pathways is vital for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Proper distribution is essential for its biological activity and effectiveness in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell. Understanding these localization mechanisms can help optimize its use in various biochemical and therapeutic contexts.

Propiedades

IUPAC Name |

4-aminopiperidine-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.BrH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4,7H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPGZXQQWOMJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601824 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76508-55-9 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)